tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a synthetic organic compound belonging to the class of hexahydrocyclopentapyrrolone derivatives. [] These compounds are bicyclic molecules containing a pyrrolidine ring fused to a cyclopentane ring, with a ketone functionality on the cyclopentane ring. [] This specific compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. []
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl ester group and a hexahydrocyclopenta[c]pyrrole ring. This compound is part of the pyrrole class and is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is identified by its Chemical Abstracts Service number 926276-08-6 and has a molecular formula of CHN O with a molecular weight of approximately 211.31 g/mol .
This compound can be synthesized from readily available starting materials through established organic synthesis methods. The literature provides various synthetic routes, primarily focusing on the Paal-Knorr pyrrole synthesis, which is pivotal in constructing pyrrole derivatives.
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate belongs to the class of nitrogen-containing heterocycles, specifically pyrroles. It has been classified based on its structural features and functional groups, which influence its chemical reactivity and biological activity.
The synthesis of tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically employs the Paal-Knorr pyrrole synthesis. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild conditions. The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the desired pyrrole structure.
The molecular structure of tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate features:
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can participate in several chemical reactions:
The mechanism of action for tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves interactions with biological targets:
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several notable applications:
This compound exemplifies the intersection of synthetic organic chemistry and biological research, highlighting its significance in both academic and industrial contexts.
The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and biomimetic properties. Early applications focused on its resemblance to proline-rich peptides, enabling enzyme inhibition. The scaffold’s fusion of a pyrrolidine ring with a cyclopentane unit creates a cis-fused system that imposes defined stereoelectronic constraints, critical for target engagement. By the early 2010s, derivatives like tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 1549912-21-1) emerged as key intermediates for complex drug candidates, particularly in neurological and metabolic disorders. The scaffold’s versatility is evidenced by its role in synthesizing proteasome inhibitors and G-protein-coupled receptor (GPCR) modulators, where its puckered geometry mimics natural alkaloids without entropic penalties upon binding [3] [6].
Table 1: Historical Development of Cyclopenta[c]pyrrole Scaffolds
Time Period | Key Advance | Therapeutic Application |
---|---|---|
Pre-2010 | Scaffold identification via natural product mimics | Neurological disorders |
2010-2015 | Stereoselective synthesis (e.g., Boc-protected variants) | Antiviral agents |
2015-Present | RBP4 antagonism optimization | Ocular diseases |
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves as a synthetic precursor to nonretinoid retinol-binding protein 4 (RBP4) antagonists, which disrupt the retinol-RBP4-TTR complex to mitigate vitamin A toxicity in ocular tissues. Unlike retinoid-based inhibitors, this scaffold avoids cis-retinoic acid toxicity while maintaining nanomolar RBP4 affinity. The bicyclic core’s cis-fusion enables optimal hydrophobic contact with RBP4’s retinol-binding pocket, with Ki values typically <100 nM. Modifications at the C2-carboxylate (e.g., tert-butyl ester) enhance cell permeability, crucial for treating pathologies like geographic atrophy (AMD). The Boc-protected derivative (CAS: 1187931-28-7) specifically enables cold-chain-shippable intermediates for in vivo studies, underscoring its translational relevance [4] .
Mechanistic Insights:
The tert-butoxycarbonyl (Boc) group in this scaffold (e.g., C12H21NO2) enables precise synthetic control during nitrogen functionalization. Its incorporation follows Green’s protective group principles, providing orthogonal protection alongside acid-labile resins or base-sensitive Fmoc groups. The Boc group’s stability under basic conditions (pH 9–12, RT) and nucleophilic attacks allows selective ring modifications, while cleavage via anhydrous acids (e.g., TFA in CH₂Cl₂) generates reactive secondary amines for cross-coupling. Notably, the Boc group enhances crystallinity—critical for stereochemical fidelity in the (3aS,6aR)-configuration, as confirmed by X-ray diffraction studies [6] [10].
Table 2: Boc Protection Advantages in Scaffold Synthesis
Property | Boc-Protected Scaffold | Unprotected Analog |
---|---|---|
Solubility | Soluble in apolar solvents (e.g., toluene) | Requires polar aprotic solvents |
Stability | Stable to Grignard/reduction conditions | Prone to N-alkylation side reactions |
Stereocontrol | >99% ee achievable via chiral auxiliaries | Racemization at C2 |
Storage | Stable solids; 2-year RT stability | Hygroscopic oils |
Synthetic Methodologies:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1